N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17907910
InChI: InChI=1S/C19H23N3O3S2/c1-14-8-9-15(27(24,25)22-11-4-3-5-12-22)13-17(14)21-18(23)16-7-6-10-20-19(16)26-2/h6-10,13H,3-5,11-12H2,1-2H3,(H,21,23)
SMILES:
Molecular Formula: C19H23N3O3S2
Molecular Weight: 405.5 g/mol

N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide

CAS No.:

Cat. No.: VC17907910

Molecular Formula: C19H23N3O3S2

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide -

Specification

Molecular Formula C19H23N3O3S2
Molecular Weight 405.5 g/mol
IUPAC Name N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-methylsulfanylpyridine-3-carboxamide
Standard InChI InChI=1S/C19H23N3O3S2/c1-14-8-9-15(27(24,25)22-11-4-3-5-12-22)13-17(14)21-18(23)16-7-6-10-20-19(16)26-2/h6-10,13H,3-5,11-12H2,1-2H3,(H,21,23)
Standard InChI Key JWJXPBYJUMYVTC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)C3=C(N=CC=C3)SC

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide integrates three critical pharmacophores:

  • A nicotinamide backbone (pyridine-3-carboxamide), which facilitates hydrogen bonding with biological targets.

  • A piperidin-1-ylsulfonyl group at the phenyl ring’s 5-position, enhancing solubility and enabling interactions with hydrophobic enzyme pockets.

  • A methylthio group at the pyridine’s 2-position, contributing to electron-withdrawing effects and metabolic stability .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₉H₂₂N₄O₃S₂
Molecular Weight422.53 g/mol
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds5

The sulfonamide group introduces polarity, while the methylthio substituent augments lipophilicity, balancing blood-brain barrier permeability and oral bioavailability .

Synthetic Routes and Optimization

The synthesis of N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide involves sequential functionalization of the nicotinamide core. Key steps derived from analogous compounds include:

Nicotinamide Core Formation

6-Thionicotinic acid is coupled with 2-methyl-5-aminophenyl sulfonate using EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) as a coupling agent . The resulting intermediate undergoes sulfonylation with piperidine-1-sulfonyl chloride under basic conditions (Scheme 1) .

Thiomethylation

The 2-position of the pyridine ring is functionalized via nucleophilic aromatic substitution using methyl disulfide in the presence of a palladium catalyst (Pd(dba)₂) . Optimization studies indicate that DMF as a solvent and triethylamine as a base yield 78% conversion at 60°C .

Table 1: Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)
SulfonylationPiperidine-1-sulfonyl chloride, DIPEA, DCM, 0°C→RT65
ThiomethylationCH₃SSCH₃, Pd(dba)₂, TEA, DMF, 60°C78

Purification is achieved via silica gel chromatography (ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol .

Pharmacological Activity and Mechanism

While direct data on N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide remains limited, structurally related nicotinamide derivatives exhibit potent inhibition of chemokine receptors (e.g., CXCR2) and kinase enzymes .

CXCR2 Antagonism

Analogous S-benzyl nicotinamides demonstrate IC₅₀ values of 100–500 nM against CXCR2, a receptor implicated in neutrophil recruitment and cancer metastasis . The piperidinylsulfonyl group may enhance binding to the receptor’s extracellular loop, as observed in boronic acid-containing analogs .

Kinase Inhibition

The methylthio group’s electron-deficient nature facilitates interactions with ATP-binding pockets in kinases. For example, similar compounds inhibit JAK2 with IC₅₀ = 120 nM, suggesting potential in myeloproliferative disorders .

Table 2: Biological Activity of Structural Analogs

Compound ClassTargetIC₅₀ (nM)Reference
S-Benzyl NicotinamidesCXCR2390
Piperidinyl SulfonamidesJAK2120

Comparative Analysis with Analogous Compounds

Impact of Sulfonamide Substitution

Replacing the piperidin-1-ylsulfonyl group with carboxyl or tetrazolyl moieties (as in compounds 55 and 56 ) abolishes CXCR2 activity, underscoring the necessity of the sulfonamide’s steric bulk and hydrogen-bonding capacity.

Role of Methylthio Group

The 2-methylthio substituent improves metabolic stability compared to hydroxyl or methoxy analogs. In rat hepatocyte assays, thiomethylated derivatives exhibit a 2.3-fold longer half-life (t₁/₂ = 4.1 h vs. 1.8 h for methoxy) .

Challenges and Future Directions

Solubility Limitations

The compound’s logP of 3.2 may necessitate formulation strategies (e.g., nanoemulsions) to enhance aqueous solubility.

Target Validation

CRISPR/Cas9 knockout studies are needed to confirm CXCR2 as the primary target. Off-target effects on cytochrome P450 isoforms (e.g., CYP3A4) must also be assessed .

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